bornesitol
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Overview
Description
bornesitol is a member of the class of methyl myo-inositols. It is a cyclohexane-1,2,3,4,5-pentol substituted by a methoxy group at position 6.
Preparation Methods
bornesitol can be synthesized through enzymatic reactions. One common method involves the enzyme inositol 1-methyltransferase, which catalyzes the reaction between S-adenosyl-L-methionine and myo-inositol to produce S-adenosyl-L-homocysteine and this compound . Industrial production methods often involve the extraction and purification of this compound from plant sources, such as Marsdenia tomentosa .
Chemical Reactions Analysis
bornesitol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, although specific conditions and reagents are required.
Substitution: Common reagents for substitution reactions include methanol and sodium hydroxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
bornesitol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Biology: This compound plays a role in various metabolic pathways in plants.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of certain pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of bornesitol involves its role as a plant metabolite. It participates in various metabolic reactions and pathways, contributing to the overall metabolic processes in plants . In humans, inositol compounds, including this compound, are known to increase insulin sensitivity and improve ovarian function .
Comparison with Similar Compounds
bornesitol is similar to other inositol derivatives, such as:
Myo-inositol: The most common form of inositol, involved in various biological processes.
D-chiro-inositol: Another naturally occurring inositol derivative with similar biological roles.
L-chiro-inositol: A synthetic compound with similar structure and function.
Compared to these compounds, this compound is unique due to its specific methoxy substitution, which imparts distinct chemical and biological properties .
Properties
CAS No. |
484-71-9 |
---|---|
Molecular Formula |
C7H14O6 |
Molecular Weight |
194.18 g/mol |
IUPAC Name |
(1R,2S,4R,5R)-6-methoxycyclohexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C7H14O6/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h2-12H,1H3/t2?,3-,4+,5-,6-,7?/m1/s1 |
InChI Key |
DSCFFEYYQKSRSV-DQUUFWEPSA-N |
SMILES |
COC1C(C(C(C(C1O)O)O)O)O |
Isomeric SMILES |
COC1[C@@H]([C@H](C([C@H]([C@H]1O)O)O)O)O |
Canonical SMILES |
COC1C(C(C(C(C1O)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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